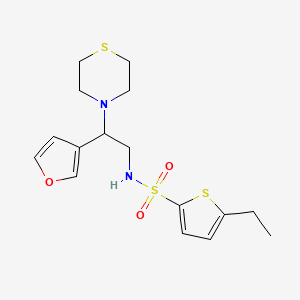

5-ethyl-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)thiophene-2-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-ethyl-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)thiophene-2-sulfonamide, also known as EFS, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a sulfonamide derivative, which means it contains a sulfur atom attached to a nitrogen atom, and it has a thiophene ring structure. EFS has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.

Wissenschaftliche Forschungsanwendungen

Synthesis and Catalysis

5-ethyl-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)thiophene-2-sulfonamide may be involved in the synthesis and catalytic processes due to the reactivity of its furan and thiophene components. For instance, furans and thiophenes are utilized as key intermediates in the synthesis of insecticidal esters, leveraging the reactivity of substituted furan and thiophene rings for the creation of targeted chemical compounds (Elliott, Janes, & Pearson, 1971). Additionally, sulfonated graphene oxide has shown effectiveness as a catalyst in converting furan derivatives into biofuels, indicating the potential for sulfonamide derivatives in catalysis (Antunes et al., 2014).

Heterocyclic Chemistry

The compound's heterocyclic structure, containing furan and thiophene rings, plays a crucial role in drug discovery and development. Furan and thiophene rings are common scaffolds in medicinal chemistry, utilized for their stability, availability, and ease of functionalization (Sperry & Wright, 2005). These rings serve as versatile building blocks for developing therapeutic agents, highlighting the significance of compounds like this compound in pharmaceutical research.

Polymer Science

In polymer science, the polarity and structural features of furan derivatives influence the properties of polymers. For example, poly(ethylene-2,5-furandicarboxylate) (PEF), derived from furan, exhibits superior gas barrier properties compared to its counterparts, attributed to the asymmetric and polar nature of the furan ring (Sun et al., 2019). This suggests that furan-containing compounds like this compound could be explored for enhancing polymer characteristics.

Materials Science

In materials science, the electronic properties of thiophene derivatives are leveraged for applications in dye-sensitized solar cells. Conjugated linkers such as thiophene improve the performance of phenothiazine-based solar cells, demonstrating the potential of thiophene derivatives in the development of energy conversion materials (Kim et al., 2011).

Eigenschaften

IUPAC Name |

5-ethyl-N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3S3/c1-2-14-3-4-16(23-14)24(19,20)17-11-15(13-5-8-21-12-13)18-6-9-22-10-7-18/h3-5,8,12,15,17H,2,6-7,9-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXIKCQUIZMJKPU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)NCC(C2=COC=C2)N3CCSCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(2,6-dimethylmorpholino)phenyl]methanesulfonamide](/img/structure/B2380938.png)

![8-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2380940.png)

![2,5-Dioxopyrrolidin-1-yl 4-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)butanoate](/img/no-structure.png)

![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2380954.png)

![6-methyl-4-oxo-N-(pyridin-4-ylmethyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2380955.png)

![5-(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)-N-[2-(3-methylthiophen-2-yl)ethyl]pentanamide](/img/structure/B2380960.png)